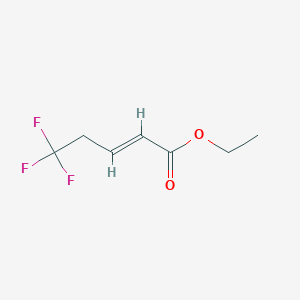

Ethyl 5,5,5-trifluoropent-2-enoate

Description

BenchChem offers high-quality Ethyl 5,5,5-trifluoropent-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,5,5-trifluoropent-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-5,5,5-trifluoropent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h3-4H,2,5H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBSWFYMPMCZIA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5,5,5-trifluoropent-2-enoate from 3,3,3-trifluoropropanal

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 5,5,5-trifluoropent-2-enoate, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is on the olefination of 3,3,3-trifluoropropanal, with a detailed exploration of the Horner-Wadsworth-Emmons (HWE) reaction as the preferred method for its efficiency and stereocontrol. This document delves into the mechanistic underpinnings, provides a field-proven experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. The content is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to this transformation.

Introduction: The Significance of Fluorinated α,β-Unsaturated Esters

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 5,5,5-trifluoropent-2-enoate is an exemplar of a versatile building block that introduces a trifluoromethyl group (CF3), a common motif in pharmaceuticals and agrochemicals. Its α,β-unsaturated ester functionality serves as a Michael acceptor and a dienophile, enabling a wide array of subsequent chemical transformations.

The synthesis commences with 3,3,3-trifluoropropanal, a volatile and reactive aldehyde.[1][2][3] The core chemical challenge lies in the efficient and stereoselective formation of a carbon-carbon double bond to construct the target molecule. While several olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and advantages over the classical Wittig reaction.

Synthetic Strategy: The Horner-Wadsworth-Emmons Olefination

The conversion of an aldehyde to an α,β-unsaturated ester is most effectively achieved via an olefination reaction. The HWE reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[4][5]

Mechanistic Rationale for Choosing the HWE Reaction

The HWE reaction offers several distinct advantages over the traditional Wittig approach for this specific synthesis:

-

Enhanced Nucleophilicity : The phosphonate-stabilized carbanion is more nucleophilic and generally more reactive than the corresponding phosphorus ylide, allowing for efficient reaction even with potentially less reactive aldehydes.[4]

-

Stereochemical Control : The reaction pathway for stabilized phosphonates, such as the one used in this synthesis, overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[4][6] This is critical for applications where specific isomerism is required.

-

Simplified Purification : A significant practical advantage is the nature of the phosphorus byproduct. The HWE reaction generates a water-soluble dialkyl phosphate salt, which is easily removed during aqueous work-up, simplifying product purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[4][5]

The reaction proceeds through a well-established mechanism:

-

Deprotonation : A base abstracts the acidic proton alpha to the phosphonate and ester groups, creating a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack : The carbanion performs a nucleophilic attack on the carbonyl carbon of 3,3,3-trifluoropropanal.

-

Oxaphosphetane Formation : The resulting intermediate undergoes cyclization to form a four-membered oxaphosphetane ring.

-

Elimination : This intermediate collapses, yielding the (E)-alkene and a water-soluble phosphate byproduct.[6]

Overall Synthetic Transformation

The synthesis can be visualized as the coupling of the C2 fragment from the phosphonate reagent with the C3 fragment of the fluorinated aldehyde.

Caption: Overall reaction scheme for the HWE synthesis.

In-Depth Experimental Protocol

This protocol is a self-validating system. Adherence to the described conditions, particularly the maintenance of an anhydrous environment, is critical for success.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 3,3,3-Trifluoropropanal | C₃H₃F₃O | 112.05 | 460-40-2 | [2] Highly volatile. Handle in a fume hood. |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 867-13-0 | Moisture sensitive. |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 7646-69-7 | Highly reactive with water. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Use freshly distilled or from a solvent purification system. |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 | For quenching the reaction. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | [7][8][9] For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic phase. |

Step-by-Step Methodology

CAUTION: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).

-

Apparatus Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Ensure all glassware is scrupulously dry to prevent premature quenching of the base and anionic intermediates.

-

-

Phosphonate Deprotonation:

-

To the reaction flask, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Wash the NaH with anhydrous hexanes (2x) via cannula to remove the mineral oil, then carefully remove the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe over 15-20 minutes. Vigorous hydrogen gas evolution will be observed.

-

Allow the resulting solution to stir at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes to ensure complete formation of the ylide. The solution should become clear or slightly yellow.

-

-

Olefination Reaction:

-

Cool the phosphonate carbanion solution to 0 °C.

-

Slowly add 3,3,3-trifluoropropanal (1.0 equivalent) dropwise via syringe over 20-30 minutes. The high reactivity and volatility of the aldehyde necessitate slow addition to maintain temperature control and prevent side reactions.[10]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours.

-

-

Reaction Monitoring & Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 5,5,5-trifluoropent-2-enoate as a clear oil.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum should show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of the (E)-isomer.[11]

-

Mechanistic Flow Diagram

Caption: Key steps of the Horner-Wadsworth-Emmons mechanism.

Conclusion

The Horner-Wadsworth-Emmons reaction is a superior and highly reliable method for the synthesis of ethyl 5,5,5-trifluoropent-2-enoate from 3,3,3-trifluoropropanal. Its key advantages, including high (E)-stereoselectivity and simplified purification, make it an ideal choice for both laboratory-scale and larger-scale preparations. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can consistently achieve high yields of this valuable fluorinated intermediate. The protocol and mechanistic insights provided herein serve as a robust foundation for professionals engaged in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications.

References

-

Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PubMed. Available from: [Link]

-

Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journals. Available from: [Link]

-

One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. Synthetic Communications. Available from: [Link]

-

Synthesis of α, β-Unsaturated Esters by Application of Wittig Reaction. Semantic Scholar. Available from: [Link]

-

One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Organic Chemistry Portal. Available from: [Link]

-

Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2. PubChem. Available from: [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

-

In situ generation of 3,3,3-trifluoropropanal and its use for carbon-carbon bond-forming reactions. PubMed. Available from: [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. Available from: [Link]

-

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4. PubChem. Available from: [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available from: [Link]

-

Oxidative 3,3,3-trifluoropropylation of arylaldehydes. PMC - NIH. Available from: [Link]

-

3,3,3-Trifluoropropanal | C3H3F3O. PubChem - NIH. Available from: [Link]

-

3,3,3-trifluoropropionic aldehyde; trifluoromethylacetaldehyde; 3,3,3-trifluoro-propanal. Mol-Instincts. Available from: [Link]

-

An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-Unsaturated Esters. Semantic Scholar. Available from: [Link]

-

Sigmatropic rearrangements of 5-(pentafluorosulfanyl)-pent-3-en-2-ol, its homologues, and trifluoromethyl analogues. RSC Publishing. Available from: [Link]

-

Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Bentham Science. Available from: [Link]

-

Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. PMC. Available from: [Link]

-

Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. PMC. Available from: [Link]

-

Antioxidant, Antibacterial Activities and Phytochemical Composition of the Aerial Parts, Stem and Roots of Gomphrena vaga Mart. from. Braz. J. of Develop., Curitiba. Available from: [Link]

-

The Spectra of Ethyl Crotonate. AZoM. Available from: [Link]

-

A Critical Review on Ethnobotanical and Pharmacological Aspects of Euryale Ferox Salisb. Pharmacognosy Journal. Available from: [Link]

-

Preclinical evaluation of phytoconstituents, antioxidant activity and acute oral toxicity of the ethyl acetate fraction of the. REVUE SCIENCE ET TECHNIQUE. Available from: [Link]

-

Antibacterial Activities of n-Hexane and Ethyl Acetate Extracts from young leaves of Red Lip (Syzygium myrtifolium (Roxb.) Walp.). Research Journal of Pharmacy and Technology. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,3-trifluoro-propionaldehyde; 3,3,3-trifluoropropionic aldehyde; trifluoromethylacetaldehyde; 3,3,3-trifluoro-propanal; Trifluoropropionaldehyde; Propionaldehyde,3,3,3-trifluoro; Propanal,3,3,3-trifluoro; 3,3,3-Trifluoropropaldehyde; 3,3,3-Trifluor-propionaldehyd | Chemrio [chemrio.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 8. revuesciences-techniquesburkina.org [revuesciences-techniquesburkina.org]

- 9. rjptonline.org [rjptonline.org]

- 10. In situ generation of 3,3,3-trifluoropropanal and its use for carbon-carbon bond-forming reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

Technical Whitepaper: Optimized Synthesis of Ethyl 5,5,5-trifluoropent-2-enoate via Wittig Olefination

Executive Summary

This guide details the synthetic pathway for Ethyl 5,5,5-trifluoropent-2-enoate (CAS: N/A for specific isomer, generic structure relevant), a critical fluorinated building block used in medicinal chemistry to introduce the metabolically stable trifluoroethyl group.

The synthesis relies on the Wittig reaction between 3,3,3-trifluoropropanal and (carbethoxymethylene)triphenylphosphorane . Unlike standard Wittig olefinations, this protocol addresses the specific challenges posed by the electron-withdrawing trifluoromethyl (

Key Technical Deliverables:

-

Stereocontrol: Maximizing

-selectivity ( -

Reagent Handling: Overcoming the hydration equilibrium of 3,3,3-trifluoropropanal.

-

Purification: Efficient removal of triphenylphosphine oxide (TPPO) by-products.

Strategic Analysis & Mechanism

The Challenge of Fluorinated Aldehydes

The target molecule requires the coupling of a 3-carbon fluorinated fragment with a 2-carbon ester fragment. The primary challenge is the precursor: 3,3,3-trifluoropropanal . Due to the strong inductive effect ($ -I $) of the

-

Implication: Using the aldehyde directly without drying agents or excess ylide results in stalled conversion, as the ylide cannot react effectively with the hydrate.

Mechanistic Pathway (E-Selectivity)

We utilize a stabilized ylide (ester-substituted).[1] According to the classic Wittig mechanism, stabilized ylides react reversibly with aldehydes to form the anti-betaine or trans-oxaphosphetane intermediates, which are thermodynamically favored. This leads almost exclusively to the (

Diagram 1: Reaction Mechanism & Stereoselectivity

Caption: Thermodynamic control via stabilized ylides favors the trans-oxaphosphetane, yielding the E-alkene.

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications |

| 3,3,3-Trifluoropropanal | Electrophile | >95% purity. Note: Often supplied as ~90% solution or hydrate. |

| (Carbethoxymethylene)triphenylphosphorane | Ylide | 98%, Stabilized solid. |

| Dichloromethane (DCM) | Solvent | Anhydrous (distilled over |

| Magnesium Sulfate ( | Desiccant | Anhydrous powder (Critical for in-situ dehydration). |

| Hexanes | Precipitant | Technical grade, for TPPO removal. |

Step-by-Step Methodology

Step 1: Reagent Preparation (The "Dry" Standard) [2]

-

Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.2 equivalents).

-

Dissolve in anhydrous DCM (0.5 M concentration relative to limiting reagent).

-

Crucial Step: Add activated 4Å Molecular Sieves or anhydrous

directly to the flask. This acts as an in-situ scavenger for water released if the aldehyde is hydrated.

Step 2: Reaction Initiation

-

Cool the ylide solution to 0°C (ice bath). While stabilized ylides can react at RT, cooling manages the initial exotherm if the aldehyde is highly active.

-

Add 3,3,3-Trifluoropropanal (1.0 equivalent) dropwise via syringe.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

-

Stir for 12–16 hours under an inert atmosphere (

or-

Optimization Note: If TLC shows incomplete conversion after 4 hours, heat to mild reflux (40°C). The electron-deficient nature of the aldehyde usually ensures rapid reaction, but hydration can slow kinetics.

-

Step 3: Workup & TPPO Removal

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to approximately 20% of the original volume.

-

Precipitation: Add cold Hexanes (or Heptane) vigorously to the residue. Triphenylphosphine oxide (TPPO) is insoluble in hexanes and will precipitate as a white solid.

-

Filter the suspension through a pad of Celite or a sintered glass funnel.

-

Wash the filter cake with fresh hexanes (

). -

Concentrate the combined filtrate to obtain the crude oil.

Step 4: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: 5% to 10% Ethyl Acetate in Hexanes.

-

Target: The product is less polar than the TPPO residue but slightly more polar than the starting aldehyde.

-

-

(Optional) For high purity (>99%), vacuum distillation is recommended due to the volatility of the fluorinated ester.

Analytical Validation

The following data points confirm the structural identity of Ethyl 5,5,5-trifluoropent-2-enoate .

Expected NMR Signatures ( )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 6.85 – 6.95 | Multiplet (dt) | 1H | ||

| 5.90 – 6.00 | Doublet (d) | 1H | ||

| 4.20 | Quartet | 2H | ||

| 2.95 – 3.10 | Multiplet (dq) | 2H | ||

| 1.30 | Triplet | 3H | ||

| -65.0 to -67.0 | Triplet | 3F |

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): 196 m/z -

Base Peak: Loss of ethoxy group (

) or

Workflow Visualization

Diagram 2: Synthetic Workflow & Purification Logic

Caption: Step-by-step workflow emphasizing the critical TPPO removal step via hexane precipitation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Aldehyde hydration (wet starting material). | Pre-treat aldehyde with molecular sieves or increase ylide to 1.5 equiv. |

| Z-Isomer Presence | Kinetic control / Salt effects. | Ensure reaction runs to equilibrium (longer time). Avoid Lithium salts (use Na-free conditions if possible, though less relevant for stabilized ylides). |

| Thick Precipitate | TPPO formation.[3] | Do not filter DCM solution directly. Exchange solvent to Hexanes/Ether to force precipitation before filtration. |

References

-

PubChem. (2025).[4] Ethyl 5,5,5-trifluoropent-2-enoate Compound Summary. National Library of Medicine. [Link]

- Ma, J.-A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.

-

Master Organic Chemistry. (2018). The Wittig Reaction: Mechanism and Examples.[1][5][6][7][8][Link]

-

Common Organic Chemistry. (2023). Wittig Reaction Standard Protocols.[Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. webassign.net [webassign.net]

- 3. m.youtube.com [m.youtube.com]

- 4. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 5,5,5-trifluoropent-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,5,5-trifluoropent-2-enoate is an α,β-unsaturated ester containing a trifluoromethyl group. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Ethyl 5,5,5-trifluoropent-2-enoate, grounded in established spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Properties

-

IUPAC Name: ethyl (2E)-5,5,5-trifluoropent-2-enoate[1]

The structure of Ethyl 5,5,5-trifluoropent-2-enoate, with atom numbering for NMR assignments, is shown below:

Caption: Structure of Ethyl 5,5,5-trifluoropent-2-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For fluorinated compounds, both ¹H and ¹³C NMR spectra are influenced by the presence of fluorine atoms through coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl 5,5,5-trifluoropent-2-enoate is predicted to show four distinct signals, corresponding to the four different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H7 (-CH₃) | ~1.3 | Triplet (t) | JH7-H6 ≈ 7.1 | 3H |

| H4 (-CH₂-) | ~2.7 | Quartet of triplets (qt) | JH4-H3 ≈ 7.0, JH4-F ≈ 10.5 | 2H |

| H6 (-OCH₂-) | ~4.2 | Quartet (q) | JH6-H7 ≈ 7.1 | 2H |

| H2 (=CH-) | ~6.0 | Doublet of triplets (dt) | JH2-H3 ≈ 15.7, JH2-H4 ≈ 1.5 | 1H |

| H3 (=CH-) | ~6.9 | Doublet of triplets (dt) | JH3-H2 ≈ 15.7, JH3-H4 ≈ 7.0 | 1H |

Note: Predicted chemical shifts and coupling constants are based on established principles and data from similar compounds. Experimental values may vary slightly.

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Group: The ethyl group gives rise to a characteristic triplet at ~1.3 ppm for the methyl protons (H7) and a quartet at ~4.2 ppm for the methylene protons (H6). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

-

Vinylic Protons: The two vinylic protons, H2 and H3, are diastereotopic and exhibit a large coupling constant (J ≈ 15.7 Hz), which is characteristic of a trans configuration of the double bond.

-

Allylic Protons: The methylene protons at C4 are allylic and are coupled to the vinylic proton at C3 and the three fluorine atoms at C5. This results in a complex multiplet, predicted to be a quartet of triplets. The coupling to the fluorine atoms is a through-space interaction that is often observed in fluorinated compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Ethyl 5,5,5-trifluoropent-2-enoate will show seven distinct signals. The chemical shifts are influenced by the electronegativity of the oxygen and fluorine atoms, and the carbon signals for C4 and C5 will exhibit splitting due to coupling with the fluorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C7 (-CH₃) | ~14 | Singlet | - |

| C4 (-CH₂-) | ~30 | Quartet (q) | JC4-F ≈ 30 |

| C6 (-OCH₂-) | ~61 | Singlet | - |

| C5 (-CF₃) | ~125 | Quartet (q) | JC5-F ≈ 275 |

| C2 (=CH-) | ~122 | Singlet | - |

| C3 (=CH-) | ~145 | Singlet | - |

| C1 (C=O) | ~165 | Singlet | - |

Note: Predicted chemical shifts and coupling constants are based on established principles and data from similar compounds. Experimental values may vary slightly.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon (C1) is the most deshielded carbon, appearing at ~165 ppm.[3]

-

Vinylic Carbons: The vinylic carbons (C2 and C3) appear in the range of 120-150 ppm. C3 is expected to be further downfield than C2 due to the β-effect of the ester group.

-

Fluorinated Carbons: The trifluoromethyl carbon (C5) will appear as a quartet due to the one-bond coupling with the three fluorine atoms, with a large coupling constant of approximately 275 Hz. The adjacent methylene carbon (C4) will also show a quartet splitting, but with a smaller two-bond coupling constant (~30 Hz).[4][5]

-

Ethyl Group Carbons: The carbons of the ethyl group (C6 and C7) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 5,5,5-trifluoropent-2-enoate will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2980 | C-H stretch | Alkyl |

| ~1725 | C=O stretch | α,β-Unsaturated Ester |

| ~1650 | C=C stretch | Alkene |

| ~1250-1000 | C-F stretch | Trifluoromethyl |

| ~1170 | C-O stretch | Ester |

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: The most intense absorption in the spectrum will be the C=O stretch of the α,β-unsaturated ester at approximately 1725 cm⁻¹. The conjugation with the C=C double bond lowers the frequency compared to a saturated ester (typically 1750-1735 cm⁻¹).[6][7][8]

-

C=C Stretch: A medium intensity band around 1650 cm⁻¹ is expected for the C=C stretching vibration.

-

C-H Stretches: Absorptions for the sp³ C-H bonds of the ethyl and methylene groups will be observed just below 3000 cm⁻¹.

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in strong and characteristic absorptions in the 1250-1000 cm⁻¹ region.[9]

-

C-O Stretch: The C-O stretching vibration of the ester group will appear as a strong band around 1170 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of Ethyl 5,5,5-trifluoropent-2-enoate, likely obtained by electron ionization (EI), will show the molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 182, corresponding to the molecular weight of the compound.[1][2]

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for Ethyl 5,5,5-trifluoropent-2-enoate.

Interpretation of the Mass Spectrum:

-

Loss of the Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z = 137.

-

Loss of the Ethyl Group: Cleavage of the O-C₂H₅ bond can result in the loss of an ethyl radical (•CH₂CH₃), giving a peak at m/z = 153.

-

Loss of the Ester Group: Fragmentation can also involve the loss of the entire ester group (•COOCH₂CH₃), resulting in a fragment at m/z = 109.

-

Loss of the Trifluoromethyl Group: The C-C bond between the methylene and trifluoromethyl group can cleave, leading to the loss of a trifluoromethyl radical (•CF₃) and a fragment ion at m/z = 113.[10]

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like Ethyl 5,5,5-trifluoropent-2-enoate.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it is a good solvent for many organic compounds and has a simple residual proton signal that does not interfere with the analyte's signals. For fluorinated compounds, it is important to choose a solvent that does not have signals overlapping with the analyte's ¹⁹F NMR spectrum if that is also being acquired.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: General workflow for ATR-IR data acquisition.

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a convenient method for analyzing liquid samples as it requires minimal sample preparation and is non-destructive. A thin film of the liquid is sufficient to obtain a good quality spectrum.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Caption: General workflow for GC-MS data acquisition.

Causality Behind Experimental Choices:

-

GC-MS: This technique is ideal for volatile and thermally stable compounds like Ethyl 5,5,5-trifluoropent-2-enoate. The gas chromatography step separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.

Conclusion

The spectroscopic data of Ethyl 5,5,5-trifluoropent-2-enoate provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms and the influence of the electronegative fluorine and oxygen atoms. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum provides information on the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for any researcher working with this important fluorinated building block.

References

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

-

13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. ScienceDirect. [Link]

-

Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem. PubChem. [Link]

-

Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! - JEOL. JEOL. [Link]

-

IR Spectroscopy Tutorial: Esters. University of Colorado Boulder. [Link]

-

Multiplet Guide and Workbook. University of Wisconsin-Madison. [Link]

-

Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd. Scribd. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility. Iowa State University. [Link]

-

Table of Characteristic IR Absorptions. Northern Illinois University. [Link]

-

14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. Northern Illinois University. [Link]

-

1 H– 1 H Coupling in Proton NMR - ACD/Labs. ACD/Labs. [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. [Link]

-

mass spectra - fragmentation patterns - Chemguide. Chemguide. [Link]

-

Certificate of analysis - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

-

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem. PubChem. [Link]

-

Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem. PubChem. [Link]

-

Infrared spectroscopy correlation table - Wikipedia. Wikipedia. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups* Vibration Position (cm-1) Intensity* Notes Alkanes - CDN. University of California, Santa Cruz. [Link]

-

Table of Characteristic IR Absorptions. Michigan State University. [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. MDPI. [Link]

-

CERTIFICATE OF ANALYSIS Results Product Name Product Type Product Code Batch No Production Date Best Before End Tests Odour Appe - Avena Lab. Avena Lab. [Link]

-

Product Regulatory Certificate i) Chemical Inventories. SCG Chemicals. [Link]

-

13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl trifluoroacetate(383-63-1) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. scribd.com [scribd.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to Ethyl 5,5,5-trifluoropent-2-enoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful toolkit for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Within the vast arsenal of fluorinated synthons, α,β-unsaturated esters bearing a trifluoromethyl group represent a particularly versatile class of reagents. This guide provides a comprehensive technical overview of a key member of this class: Ethyl 5,5,5-trifluoropent-2-enoate. As a Senior Application Scientist, the following sections are designed to provide not just a compilation of data, but a practical, in-depth understanding of this molecule's behavior, synthesis, and potential applications, grounded in established chemical principles.

Molecular Identity and Physicochemical Profile

Ethyl 5,5,5-trifluoropent-2-enoate is a fluorinated organic compound with the systematic IUPAC name ethyl (E)-5,5,5-trifluoropent-2-enoate.[3] Its fundamental identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉F₃O₂ | [3] |

| Molecular Weight | 182.14 g/mol | [3] |

| CAS Number | 137131-12-5 | [3] |

| Canonical SMILES | CCOC(=O)/C=C/CC(F)(F)F | [3] |

| InChIKey | OSBSWFYMPMCZIA-ONEGZZNKSA-N | [3] |

| Computed XLogP3 | 2.3 | [3] |

| Computed Topological Polar Surface Area | 26.3 Ų | [3] |

| Computed Hydrogen Bond Donor Count | 0 | [3] |

| Computed Hydrogen Bond Acceptor Count | 2 | [3] |

| Computed Rotatable Bond Count | 4 | [3] |

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra for Ethyl 5,5,5-trifluoropent-2-enoate are not publicly available, a detailed analysis of its structure allows for the prediction of its key spectroscopic features. This predictive approach is an essential skill for researchers when encountering novel compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule.

-

Ethyl Ester Protons: A quartet corresponding to the methylene protons (-OCH₂-) of the ethyl group is anticipated, coupled to the adjacent methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet.

-

Olefinic Protons: The two protons on the carbon-carbon double bond will present as a doublet of triplets (for the proton at C2) and a doublet of triplets (for the proton at C3), due to coupling with each other and the adjacent methylene group. The large coupling constant between them will be indicative of the E-configuration of the double bond.

-

Aliphatic Protons: The methylene protons adjacent to the trifluoromethyl group (-CH₂CF₃) will likely appear as a quartet due to coupling with the three fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (typically ~165-175 ppm) is expected for the ester carbonyl carbon.

-

Olefinic Carbons: Two distinct signals for the two carbons of the C=C double bond will be observed in the vinylic region of the spectrum.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Ethyl Ester and Aliphatic Carbons: Signals corresponding to the methylene and methyl carbons of the ethyl group, as well as the methylene carbon adjacent to the CF₃ group, will be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups.

-

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretch: A medium intensity band around 1650 cm⁻¹ is expected for the carbon-carbon double bond.

-

C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds of the trifluoromethyl group.

-

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching vibrations of the aliphatic and vinylic protons.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (182.14).

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and cleavage at the alpha-carbon to the carbonyl group. The presence of the stable trifluoromethyl group will also influence the fragmentation pattern.

Synthesis and Purification: A Practical Approach

The synthesis of Ethyl 5,5,5-trifluoropent-2-enoate can be efficiently achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a widely used and reliable method for the stereoselective formation of alkenes, particularly with a strong preference for the thermodynamically more stable E-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The following is a generalized, self-validating protocol for the synthesis of Ethyl 5,5,5-trifluoropent-2-enoate. The causality behind each step is explained to provide a deeper understanding of the process.

-

Preparation of the Ylide (Phosphonate Anion):

-

To a solution of triethyl phosphonoacetate (1.0 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.0 equivalent, e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.

-

Rationale: The base abstracts the acidic α-proton of the phosphonoacetate to generate the nucleophilic phosphonate carbanion (ylide). The use of an anhydrous solvent and inert atmosphere is crucial to prevent quenching of the highly reactive carbanion by water or reaction with oxygen. The reaction is performed at 0 °C to control the exothermic deprotonation.

-

-

Reaction with the Aldehyde:

-

Slowly add 3,3,3-trifluoropropionaldehyde (1.0 equivalent) to the solution of the ylide at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Rationale: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization and elimination of a phosphate byproduct leads to the formation of the desired α,β-unsaturated ester. TLC is a critical in-process control to determine the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

-

-

Work-up and Extraction:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The aqueous work-up serves to neutralize any remaining base and to remove the water-soluble phosphate byproduct. Extraction with an organic solvent isolates the desired product from the aqueous phase. Washing with brine removes residual water from the organic layer, and the drying agent ensures the complete removal of water before solvent evaporation.

-

Purification Protocol

Purification of the crude product is essential to obtain Ethyl 5,5,5-trifluoropent-2-enoate of high purity, which is critical for its use in sensitive applications like drug development.

-

Flash Column Chromatography:

-

Purify the crude product by flash column chromatography on silica gel.

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for eluting the product.

-

Monitor the fractions by TLC to identify and combine those containing the pure product.

-

Rationale: Flash chromatography is a rapid and efficient method for separating the desired product from unreacted starting materials and any non-polar byproducts. The choice of eluent is optimized to provide good separation between the components of the crude mixture.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified Ethyl 5,5,5-trifluoropent-2-enoate.

-

Rationale: This final step affords the pure, solvent-free product.

-

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of Ethyl 5,5,5-trifluoropent-2-enoate is dominated by the interplay of its three key functional groups: the ethyl ester, the α,β-unsaturated system, and the terminal trifluoromethyl group.

-

Michael Addition: As an α,β-unsaturated ester, the molecule is an excellent Michael acceptor. The electron-withdrawing nature of both the ester and the trifluoromethyl group polarizes the double bond, making the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5,5,5-trifluoropent-2-enoic acid. This transformation is useful for further functionalization or for introducing a carboxylic acid moiety into a target molecule.

-

Reduction: The carbon-carbon double bond can be reduced, for example, by catalytic hydrogenation, to yield the saturated ester, ethyl 5,5,5-trifluoropentanoate. The ester functionality can also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

The presence of the trifluoromethyl group significantly influences the reactivity. Its strong electron-withdrawing nature enhances the electrophilicity of the β-carbon in Michael additions. Furthermore, the CF₃ group is metabolically very stable, a property that is highly desirable in drug design.[1]

Applications in Research and Drug Development

Ethyl 5,5,5-trifluoropent-2-enoate is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.

-

Introduction of a Trifluoromethylated Moiety: This compound serves as a convenient vehicle for introducing a -CH₂CH₂CF₃ or a related trifluoromethylated fragment into a target molecule. The metabolic stability of the C-F bond makes the trifluoromethyl group a desirable feature in drug candidates to block metabolic degradation at that position.[1][2]

-

Scaffold for Bioactive Molecules: The α,β-unsaturated ester functionality can be elaborated into a variety of other functional groups and heterocyclic systems. The ability to undergo Michael additions allows for the straightforward synthesis of 1,5-dicarbonyl compounds and their derivatives, which are common structural motifs in many biologically active natural products and synthetic drugs.

-

Probing Structure-Activity Relationships (SAR): In drug discovery programs, analogs containing the trifluoromethyl group are often synthesized to probe the effect of this group on biological activity. Ethyl 5,5,5-trifluoropent-2-enoate provides a readily accessible starting material for the synthesis of such analogs.

Safety and Handling

Ethyl 5,5,5-trifluoropent-2-enoate is a flammable liquid and is associated with several health hazards.[3]

-

GHS Hazard Statements:

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.

Conclusion

Ethyl 5,5,5-trifluoropent-2-enoate is a valuable and versatile fluorinated building block with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, centered around the α,β-unsaturated ester and the trifluoromethyl group, allows for a wide range of chemical transformations. While the lack of extensive publicly available experimental data presents a challenge, a solid understanding of its predicted properties and reactivity, as outlined in this guide, provides a strong foundation for its effective use in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of synthons like Ethyl 5,5,5-trifluoropent-2-enoate in enabling the synthesis of next-generation therapeutics is undeniable.

References

-

PubChem. Ethyl 5,5,5-trifluoropent-2-enoate. [Link]

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.

- Wadsworth, W. S., Jr.; Emmons, W. D. Journal of the American Chemical Society1961, 83 (7), 1733–1738.

- Müller, K.; Faeh, C.; Diederich, F. Science2007, 317 (5846), 1881-1886.

- Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Journal of Medicinal Chemistry2015, 58 (21), 8315-8359.

Sources

An In-depth Technical Guide to Ethyl 5,5,5-trifluoropent-2-enoate: Synthesis, Properties, and Applications in Research and Development

For Immediate Release

A comprehensive technical guide on Ethyl 5,5,5-trifluoropent-2-enoate, a fluorinated organic compound of increasing interest in the scientific community, is now available. This document provides researchers, scientists, and drug development professionals with a detailed overview of its chemical identity, synthesis, physicochemical properties, and potential applications, particularly in the realm of medicinal chemistry and materials science.

Chemical Identity and Nomenclature

Ethyl 5,5,5-trifluoropent-2-enoate is systematically known by its IUPAC name, ethyl (E)-5,5,5-trifluoropent-2-enoate .[1] It is registered under the CAS Number 137131-12-5 .[1] The structure of this α,β-unsaturated ester is characterized by a five-carbon pentenoate backbone, an ethyl ester functional group, and a terminal trifluoromethyl group. This trifluoromethyl moiety significantly influences the molecule's electronic properties and reactivity.

A summary of its key identifiers is presented below:

| Identifier | Value |

| IUPAC Name | ethyl (E)-5,5,5-trifluoropent-2-enoate[1] |

| CAS Number | 137131-12-5[1] |

| Molecular Formula | C₇H₉F₃O₂[1] |

| Molecular Weight | 182.14 g/mol [1] |

| SMILES | CCOC(=O)/C=C/CC(F)(F)F[1] |

| InChIKey | OSBSWFYMPMCZIA-ONEGZZNKSA-N[1] |

Synthesis of Ethyl (E)-5,5,5-trifluoropent-2-enoate

The synthesis of Ethyl (E)-5,5,5-trifluoropent-2-enoate is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and its use of a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction. The water-soluble nature of the phosphate byproduct also simplifies purification.

The reaction proceeds by the condensation of a phosphonate ester, such as triethyl phosphonoacetate, with a suitable aldehyde, in this case, 3,3,3-trifluoropropanal. The phosphonate is first deprotonated with a base to form a nucleophilic carbanion, which then attacks the aldehyde. Subsequent elimination of a phosphate ester yields the desired α,β-unsaturated ester.

Caption: Horner-Wadsworth-Emmons synthesis of Ethyl (E)-5,5,5-trifluoropent-2-enoate.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of Ethyl (E)-5,5,5-trifluoropent-2-enoate via the Horner-Wadsworth-Emmons reaction.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

3,3,3-Trifluoropropanal

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 3,3,3-trifluoropropanal (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure Ethyl (E)-5,5,5-trifluoropent-2-enoate.

Physicochemical and Spectroscopic Properties

The physicochemical properties of Ethyl 5,5,5-trifluoropent-2-enoate are summarized in the table below. The presence of the trifluoromethyl group imparts a degree of lipophilicity to the molecule.

| Property | Value | Source |

| Molecular Weight | 182.14 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Spectroscopic Analysis

The structural elucidation of Ethyl 5,5,5-trifluoropent-2-enoate is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the vinylic protons (two doublets of triplets), and the methylene protons adjacent to the trifluoromethyl group (a quartet of doublets).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the methylene carbon adjacent to the trifluoromethyl group, and the carbons of the ethyl group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is anticipated to show a single signal, a triplet, for the three equivalent fluorine atoms of the trifluoromethyl group, resulting from coupling with the adjacent methylene protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the α,β-unsaturated ester around 1720-1730 cm⁻¹. A band corresponding to the C=C stretch will be observed around 1650 cm⁻¹. The C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 182. Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the bond alpha to the carbonyl group.

Applications in Research and Drug Development

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[2] Ethyl 5,5,5-trifluoropent-2-enoate, as a trifluoromethyl-containing building block, holds significant potential in the synthesis of novel therapeutic agents and functional materials.

Role as a Michael Acceptor

The electron-withdrawing nature of the trifluoromethyl group, coupled with the ester functionality, activates the double bond of Ethyl 5,5,5-trifluoropent-2-enoate for nucleophilic conjugate addition, also known as the Michael reaction. This makes it a valuable synthon for the introduction of the 5,5,5-trifluoropentanoyl moiety into a variety of molecular scaffolds. This reactivity can be exploited in the synthesis of complex molecules with potential biological activity.[2]

Caption: Michael addition reaction involving Ethyl (E)-5,5,5-trifluoropent-2-enoate.

Potential in Enzyme Inhibition

Fluorinated compounds are frequently utilized as mechanism-based enzyme inhibitors.[3] The trifluoromethyl group can mimic a methyl group sterically while altering the electronic properties of the molecule. The α,β-unsaturated ester moiety in Ethyl 5,5,5-trifluoropent-2-enoate can act as a covalent warhead, reacting with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. This makes it an interesting candidate for screening against various enzyme targets in drug discovery programs.

Safety and Handling

Ethyl 5,5,5-trifluoropent-2-enoate is a flammable liquid and vapor.[1] It is harmful if swallowed and may cause skin and serious eye irritation.[1] It is also suspected of causing an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl (E)-5,5,5-trifluoropent-2-enoate is a valuable fluorinated building block with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its versatile reactivity as a Michael acceptor make it an attractive tool for researchers. Further exploration of its biological activities and incorporation into novel molecular architectures is warranted to fully realize its potential in the development of new technologies and therapeutics.

References

-

PubChem. Ethyl 5,5,5-trifluoropent-2-enoate. National Center for Biotechnology Information. [Link]

-

Withers, S. G., & Tysoe, C. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current topics in medicinal chemistry, 14(7), 865–874. [Link]

Sources

Commercial Availability & Technical Guide: Ethyl 5,5,5-trifluoropent-2-enoate

This guide details the commercial landscape, synthesis methodologies, and quality assurance protocols for Ethyl 5,5,5-trifluoropent-2-enoate , a specialized fluorinated building block used in medicinal chemistry.

Executive Summary

Ethyl 5,5,5-trifluoropent-2-enoate is a high-value fluorinated Michael acceptor utilized primarily in the synthesis of metabolic stable drug candidates. Due to the electron-withdrawing nature of the trifluoromethyl (

Currently, this compound is classified as a Fine Chemical / R&D Building Block , available primarily in milligram to gram quantities. It is not a bulk commodity. Researchers often face long lead times (4–6 weeks) from catalog suppliers, necessitating a "Make vs. Buy" decision based on project timelines.

Chemical Identification & Profile

Precise identification is critical to avoid purchasing structurally similar analogs (e.g., the ynoate alkyne or oxo ketone variants).

| Parameter | Data | Notes |

| IUPAC Name | Ethyl (2E)-5,5,5-trifluoropent-2-enoate | E-isomer is the thermodynamic product. |

| CAS Number | 137131-12-5 | Primary identifier.[1] |

| Alt. CAS | 1802225-80-4 | Often used by resellers (e.g., Sigma/Enamine). |

| Molecular Formula | MW: 182.14 g/mol | |

| SMILES | CCOC(=O)/C=C/CC(F)(F)F | |

| Appearance | Colorless liquid | Volatile; store at 2–8°C. |

| Key Impurities | Triphenylphosphine oxide (TPPO) | Byproduct of Wittig synthesis.[2] |

⚠️ CRITICAL WARNING: Do not confuse with Ethyl 5,5,5-trifluoropent-2-ynoate (Alkyne, CAS 1823328-28-4) or Ethyl 5,5,5-trifluoro-4-oxopent-2-enoate (Keto-ester). Verify the saturation level of the C2-C3 bond before ordering.

Synthesis & Manufacturing Landscape

When commercial stock is unavailable, in-house synthesis is a viable and often faster alternative. The industrial route relies on the Wittig Reaction or Horner-Wadsworth-Emmons (HWE) olefination.

Reaction Pathway

The synthesis involves the coupling of 3,3,3-Trifluoropropanal with a stabilized ylide.

Figure 1: Wittig synthesis pathway favoring the (E)-isomer due to the stabilized ylide.

Validated Experimental Protocol (Self-Validating)

Objective: Synthesize 5.0 g of Ethyl 5,5,5-trifluoropent-2-enoate.

Reagents:

-

3,3,3-Trifluoropropanal: 3.5 g (Note: Volatile, bp ~56°C. Handle in fume hood).

-

Ethyl (triphenylphosphoranylidene)acetate: 11.5 g (1.1 equiv).

-

Dichloromethane (DCM): 50 mL (Anhydrous).

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add the Ylide (11.5 g) and DCM (30 mL). Stir until dissolved. -

Addition: Cool the solution to 0°C. Add 3,3,3-Trifluoropropanal (3.5 g) diluted in DCM (20 mL) dropwise over 15 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 12 hours.

-

Validation Point: Monitor via TLC (Hexane:EtOAc 9:1). The aldehyde spot (

) should disappear.

-

-

Workup: Concentrate the solvent carefully under reduced pressure (keep bath < 30°C due to product volatility).

-

Purification: The residue will be a semi-solid slurry (Product + TPPO).

-

Trituration: Add cold Hexane (50 mL), stir vigorously, and filter off the white solid (TPPO).

-

Flash Chromatography:[3] Purify the filtrate on Silica Gel using Pentane:Ether (95:5).

-

-

Yield: Expected yield is 75–85%.

Field Insight: If the E/Z ratio is critical, use the HWE reaction (Triethyl phosphonoacetate + NaH) to push selectivity >95:1 E-isomer.

Supplier Landscape & Procurement

The market is divided between catalog resellers and original synthesis labs.

Primary Suppliers (Verified)

| Supplier | Type | Catalog Code | Availability | Scale |

| Enamine | Originator | ENAH95E7296D | High Probability | mg – kg |

| Apollo Scientific | Distributor | PC100837 | Stock (UK) | 50mg – 1g |

| Sigma-Aldrich | Reseller | 1802225-80-4 | Lead Time | R&D |

| ChemScene | Originator | CS-009xxxx | Stock (Asia) | mg – g |

Procurement Decision Matrix

Use this logic to determine your sourcing strategy:

Figure 2: Decision tree for sourcing based on scale and urgency.

Applications in Drug Discovery

This compound acts as a "fluorinated linchpin" in medicinal chemistry.

-

Bioisosterism: The trifluoroethyl group (

) mimics the size of an isopropyl group but with significantly altered electronics and lipophilicity, often improving metabolic stability against P450 oxidation. -

Michael Additions:

-

Nucleophiles: Thiols (Cysteine), Amines, Malonates.

-

Mechanism:[4] The

group lowers the LUMO energy of the alkene, increasing susceptibility to nucleophilic attack at the -

Application: Synthesis of

-amino acids (GABA analogs) with fluorinated side chains.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15104041, Ethyl 5,5,5-trifluoropent-2-enoate. Retrieved from [Link]

- Ma, J. A., & Cahard, D. (2008).Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews.

Sources

Discovery and first synthesis of Ethyl 5,5,5-trifluoropent-2-enoate

[1][2][3][4]

Executive Summary

-

Compound Name: Ethyl 5,5,5-trifluoropent-2-enoate[1][2][3][4][5][6]

-

Molecular Formula:

[3][4][5] -

Molecular Weight: 182.14 g/mol [4]

-

Key Function: Electrophilic Michael acceptor; precursor to

-trifluoromethyl amino acids and heterocycles. -

Primary Synthetic Route: Wittig or Horner-Wadsworth-Emmons (HWE) olefination of 3,3,3-trifluoropropanal.

Discovery and First Synthesis

Historical Context

The demand for fluorinated organic molecules surged in the late 1980s and early 1990s as medicinal chemists recognized that the trifluoromethyl group could significantly enhance metabolic stability and lipophilicity. While 3,3,3-trifluoropropanal (the aldehyde precursor) had been known since the 1950s, the specific

The Synthetic Strategy

The first and most enduring method for synthesizing this compound relies on the olefination of 3,3,3-trifluoropropanal . Due to the volatility and instability of the fluorinated aldehyde, it is often generated in situ or used immediately after oxidation of the corresponding alcohol (3,3,3-trifluoropropanol).

The core transformation involves the reaction of the aldehyde with a stabilized phosphorus ylide (Wittig) or a phosphonate carbanion (HWE) to yield the enoate.

Reaction Pathway Diagram

The following diagram illustrates the standard synthetic workflow, highlighting the critical choice between Wittig and HWE reagents for stereocontrol.

Caption: Synthetic pathway from trifluoropropanol to the target enoate via oxidative olefination.

Detailed Technical Protocol

This protocol describes the Horner-Wadsworth-Emmons (HWE) modification, which is preferred over the classic Wittig reaction due to higher yields and superior (

Reagents and Materials

| Component | Role | Equiv. | Notes |

| 3,3,3-Trifluoropropanal | Electrophile | 1.0 | Prepared fresh via Swern oxidation of 3,3,3-trifluoropropanol. |

| Triethyl phosphonoacetate | HWE Reagent | 1.1 | Source of the ester enolate. |

| Sodium Hydride (NaH) | Base | 1.2 | 60% dispersion in mineral oil; wash with hexanes before use. |

| THF (Tetrahydrofuran) | Solvent | - | Anhydrous; freshly distilled or from solvent system. |

| Temperature | Condition | - | 0°C to Room Temperature (RT). |

Step-by-Step Methodology

Step 1: Generation of the Phosphonate Carbanion

-

Charge a flame-dried reaction flask with NaH (1.2 equiv) under an inert atmosphere (

or Ar). -

Add anhydrous THF to create a suspension. Cool to 0°C .

-

Add Triethyl phosphonoacetate (1.1 equiv) dropwise over 15 minutes.

-

Stir at 0°C for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the sodiophosphonate).

Step 2: Olefination

-

Add 3,3,3-trifluoropropanal (1.0 equiv) dropwise to the cold phosphonate solution. Note: If the aldehyde is generated in situ from the hemiacetal, ensure it is dry.

-

Allow the mixture to warm gradually to Room Temperature over 2 hours.

-

Monitor reaction progress via TLC (visualize with

stain; the product is UV active).

Step 3: Work-up and Purification

-

Quench the reaction with saturated aqueous

. -

Extract the aqueous layer with Diethyl Ether (

) or Dichloromethane ( -

Wash combined organics with brine, dry over anhydrous

, and filter. -

Concentrate under reduced pressure. Caution: The product is relatively volatile; avoid prolonged high-vacuum exposure.

-

Purification: Distillation under reduced pressure (bulb-to-bulb) or flash chromatography (Silica gel, Hexanes/EtOAc 95:5).

Characterization Data[1][3][4][5][6][7][8][9][10]

-

Physical State: Colorless liquid.

-

Boiling Point: ~145-150°C (at 760 mmHg).

-

NMR (400 MHz,

-

NMR:

Mechanistic Insight & Causality

Why HWE over Wittig?

While the classic Wittig reaction (using

The Fluorine Effect

The trifluoromethyl group is strongly electron-withdrawing (

-

Acidity: The

-protons of the precursor aldehyde are more acidic, making the aldehyde prone to polymerization or hydrate formation. This necessitates the use of fresh or in situ generated aldehyde. -

Reactivity: The resulting enoate is a highly reactive Michael acceptor . The

group pulls electron density from the

Applications in Drug Development

Synthesis of -Trifluoromethyl Amino Acids

The primary application of Ethyl 5,5,5-trifluoropent-2-enoate is as a precursor to non-natural amino acids.

-

Method: Michael addition of a nitrogen nucleophile (e.g., benzylamine) followed by hydrolysis and reduction.

-

Utility: These amino acids are incorporated into peptides to increase proteolytic stability.

Heterocycle Construction

The compound serves as a "C3-F3" building block.

-

Pyrazolines: Reaction with hydrazines.

-

Isoxazolines: Reaction with hydroxylamine. These motifs are common in agrochemicals and kinase inhibitors.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15104041, Ethyl 5,5,5-trifluoropent-2-enoate. Retrieved February 15, 2026. [Link]

- Taguchi, T., et al. (Early 1990s context). Synthesis of Trifluoromethylated Compounds via Wittig Olefination.

-

University of Glasgow Theses. New methods for the stereoselective synthesis of fluorescent amino acids (Discussing HWE reaction of trifluoropropanal). [Link]

Sources

- 1. sostie.com [sostie.com]

- 2. Product Name Index | Ambeed [ambeed.com]

- 3. PubChemLite - C7H9F3O2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | CID 15104041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Ethyl 5,5,5-trifluoropent-2-enoate (C7H9F3O2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C - Explore [pubchemlite.lcsb.uni.lu]

Quantum chemical calculations on Ethyl 5,5,5-trifluoropent-2-enoate

An In-Depth Technical Guide to the Quantum Chemical Analysis of Ethyl 5,5,5-trifluoropent-2-enoate

Abstract

Ethyl 5,5,5-trifluoropent-2-enoate is an organofluorine compound of significant interest in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl (CF₃) group and the α,β-unsaturated ester moiety, make it a valuable building block but also introduce complexities in predicting its behavior. This guide serves as a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this molecule. By leveraging Density Functional Theory (DFT), we present a validated, step-by-step computational workflow that moves from fundamental theory and method selection to practical execution and interpretation of results. The methodologies detailed herein provide a robust framework for predicting spectroscopic signatures, understanding conformational preferences, and mapping reactivity, thereby accelerating the rational design and application of this and other novel fluorinated compounds.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, can profoundly modulate a molecule's physical properties, metabolic stability, and binding characteristics.[1] Ethyl 5,5,5-trifluoropent-2-enoate, with the chemical formula C₇H₉F₃O₂[2], is a prototypical example of a fluorinated synthon. It features two key reactive centers: an electrophilic α,β-unsaturated system poised to act as a Michael acceptor, and the intensely electron-withdrawing CF₃ group, which significantly influences the molecule's overall electronic landscape.

Understanding the interplay between these features is critical for harnessing the molecule's synthetic potential. While empirical studies are invaluable, they are often resource-intensive. Quantum chemical calculations offer a powerful, predictive alternative, allowing for an in silico investigation of molecular properties with high fidelity.[3] This guide details the theoretical underpinnings and practical application of such calculations, providing a roadmap to unlock a deeper understanding of Ethyl 5,5,5-trifluoropent-2-enoate's chemical nature.

Part I: Theoretical Foundations & Method Selection

The accuracy of any quantum chemical calculation is contingent upon the careful selection of the theoretical method. This choice is not arbitrary; it is guided by the specific chemical nature of the molecule under investigation and the properties being targeted.

Causality Behind Methodological Choices

-

Density Functional Theory (DFT): For a molecule of this size (19 atoms), DFT provides the optimal balance between computational accuracy and resource efficiency.[4][5] It allows for the inclusion of electron correlation effects at a fraction of the cost of traditional ab initio methods, making it the workhorse of modern computational chemistry.

-

Functional Selection for Fluorinated Systems: Organofluorine compounds present a unique challenge due to fluorine's high electronegativity and the importance of non-covalent interactions (dispersion forces). Standard DFT functionals can sometimes fall short. The ωB97X-D functional is highly recommended for this system.[6] It is a range-separated hybrid functional that includes an empirical dispersion correction, providing a more accurate treatment of both short-range and long-range electronic effects, which has been shown to yield excellent results for fluorinated molecules.[6]

-

Basis Set Selection: The basis set is the set of mathematical functions used to build the molecular orbitals. A flexible and robust basis set is crucial. The 6-31+G(d,p) basis set is a well-established choice.[6] It includes diffuse functions (+) on heavy atoms to describe anions and weakly bound electrons, and polarization functions (d,p) on all atoms to allow for anisotropy in electron distribution, which is essential for describing bonding in a polarized molecule like this one.

-

Modeling the Environment (Solvation): Gas-phase calculations are a useful baseline, but reactions are typically run in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , can account for the bulk electrostatic effects of a solvent.[7] However, studies have shown that for certain properties, like ¹⁹F NMR shifts, gas-phase calculations using a dispersion-corrected functional like ωB97X-D can provide highly accurate results that correlate strongly with experimental data.[6][8]

Part II: A Step-by-Step Computational Workflow

This section outlines a self-validating protocol for the comprehensive computational analysis of Ethyl 5,5,5-trifluoropent-2-enoate. Each step builds upon the last, ensuring a logically sound and verifiable investigation.

Computational Analysis Workflow Diagram

Caption: A workflow for the quantum chemical analysis of Ethyl 5,5,5-trifluoropent-2-enoate.

Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Structure Generation: Convert the canonical SMILES string, CCOC(=O)/C=C/CC(F)(F)F[2], into an initial 3D structure using molecular editing software (e.g., Avogadro, GaussView). Perform a preliminary force-field based geometry cleanup.

-

Input File Creation: Prepare an input file for a quantum chemistry package (e.g., Gaussian). Specify the following keywords:

-

#p ωB97XD/6-31+G(d,p) Opt Freq

-

This line requests optimization (Opt) followed by a frequency calculation (Freq) at the specified level of theory.

-

-

Execution: Submit the calculation.

-